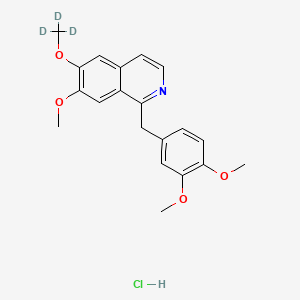

Papaverine-d3 Hydrochloride

描述

Contextualization of Papaverine (B1678415) as a Benzylisoquinoline Alkaloid from Papaver somniferum L.

Papaverine is a prominent member of the benzylisoquinoline alkaloids (BIAs), a large and structurally diverse class of metabolites found in the opium poppy, Papaver somniferum L. nih.govplos.org These alkaloids, including well-known compounds like morphine and codeine, are synthesized in the plant and have a wide range of pharmacological activities. nih.govplos.org Unlike the opiate alkaloids, papaverine does not possess analgesic properties but is recognized as a vasodilator and smooth muscle relaxant. nih.govnih.gov Its chemical structure is 1-[(3,4-dimethoxyphenyl) methyl]-6,7-dimethoxyisoquinoline. nih.gov The biosynthesis of papaverine in the opium poppy is a complex process with multiple proposed pathways. plos.orgcabidigitallibrary.org

Rationale for Deuteration in Chemical and Biological Research

Deuteration is the process of replacing hydrogen atoms (¹H) in a molecule with their heavier, stable isotope, deuterium (B1214612) (²H or D). ansto.gov.auunam.mx This seemingly minor substitution can have a significant impact on the molecule's properties and is a valuable tool in scientific research for several reasons. researchgate.netnih.gov

One of the primary reasons for deuteration is to investigate the kinetic isotope effect (KIE) . unam.mxlibretexts.orgwikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. portico.org Consequently, chemical reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when a deuterium atom is substituted at that position. wikipedia.orgnih.gov By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can gain insights into reaction mechanisms. libretexts.orgportico.org

Furthermore, deuteration is a key technique in stable isotope labeling , which is widely used in analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov In mass spectrometry, the mass difference between the deuterated ("heavy") and non-deuterated ("light") compounds allows for their simultaneous detection and quantification. washington.eduwikipedia.org This is particularly useful in quantitative proteomics and metabolomics studies. nih.govthermofisher.com

Significance of Papaverine-d3 Hydrochloride as a Stable Isotope Tracer for Research and Development

This compound serves as a stable isotope-labeled internal standard in various research applications. lookchem.comlgcstandards.comcymitquimica.compharmaffiliates.com Its primary significance lies in its use as a tracer to study the pharmacokinetics, metabolism, and biodistribution of papaverine and related compounds. lookchem.com

In drug metabolism studies, deuterated compounds like this compound can be used to understand how a drug is broken down in the body. researchgate.netnih.gov By administering a mixture of the deuterated and non-deuterated drug and analyzing biological samples, researchers can identify metabolites and determine the rates of metabolic processes. nih.gov The kinetic isotope effect can also be exploited to deliberately slow down metabolism at specific sites in a molecule, potentially improving a drug's pharmacokinetic profile. researchgate.netportico.org

In quantitative analysis, this compound is an ideal internal standard for mass spectrometry-based assays. industry.gov.auunodc.org An internal standard is a compound of known concentration that is added to an unknown sample to aid in the quantification of a specific analyte. Since this compound is chemically identical to papaverine but has a different mass, it behaves similarly during sample preparation and analysis but can be distinguished by the mass spectrometer. washington.edu This allows for more accurate and precise quantification of papaverine in complex matrices like biological fluids or plant extracts. The use of stable isotope-labeled internal standards helps to correct for variations in sample recovery and instrument response, leading to more reliable data. nih.gove-acnm.orgnih.gov

Interactive Data Tables

Table 1: Properties of Papaverine and this compound

| Property | Papaverine | This compound |

| Chemical Formula | C₂₀H₂₁NO₄ | C₂₀H₁₈D₃NO₄·HCl |

| Molecular Weight | 339.39 g/mol | 378.86 g/mol |

| CAS Number | 61-25-6 | 113718-66-4 |

| Source | Papaver somniferum L. | Synthetic |

| Primary Use in Research | Pharmacological studies | Internal standard, metabolic tracer |

Table 2: Key Research Applications of Deuterated Compounds

| Application | Description | Relevant Techniques |

| Kinetic Isotope Effect (KIE) Studies | Elucidation of reaction mechanisms by observing changes in reaction rates upon isotopic substitution. libretexts.orgwikipedia.org | Spectroscopy, Chromatography |

| Stable Isotope Labeling | Tracing the metabolic fate of molecules and quantifying analytes in complex mixtures. wikipedia.orgwashington.edu | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

| Pharmacokinetic Studies | Investigating the absorption, distribution, metabolism, and excretion (ADME) of drugs. researchgate.netnih.gov | LC-MS, GC-MS |

| Internal Standards | Improving the accuracy and precision of quantitative analytical methods. industry.gov.auunodc.org | Mass Spectrometry (MS) |

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-6-(trideuteriomethoxy)isoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4.ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;/h5-8,10-12H,9H2,1-4H3;1H/i3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTMYNBWXDUBNX-FJCVKDQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60849639 | |

| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-6-[(~2~H_3_)methyloxy]isoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60849639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113718-66-4 | |

| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-6-[(~2~H_3_)methyloxy]isoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60849639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Approaches

Methodologies for Papaverine (B1678415) Hydrochloride Synthesis

The synthesis of papaverine, an opium alkaloid, can be achieved through various chemical routes, often starting from precursors that are subsequently modified to form the final isoquinoline (B145761) structure. nih.gov

A key method for synthesizing papaverine hydrochloride involves the dehydrogenation of 3,4-dihydropapaverine (B1221456) hydrochloride. alfa-chemistry.comgoogle.com One documented approach utilizes a Raney Nickel catalyst in the presence of trimethylbenzene (mesitylene). alfa-chemistry.comgoogle.comscispace.com In this process, 3,4-dihydropapaverine hydrochloride is first dissolved in water and the pH is adjusted to between 12 and 13 using a caustic soda solution. alfa-chemistry.comgoogle.com The resulting alkaline aqueous solution is then extracted with trimethylbenzene. google.comscispace.com The organic phase, now containing 3,4-dihydropapaverine, is heated to approximately 150°C with a Raney Nickel catalyst for several hours to facilitate the dehydrogenation reaction, yielding papaverine. alfa-chemistry.comgoogle.com The use of trimethylbenzene as a solvent is advantageous as it allows for a lower reaction temperature and can be recycled, which improves production safety and reduces costs. scispace.com The resulting papaverine is then converted to its hydrochloride salt. alfa-chemistry.com

Table 1: Synthesis of Papaverine Hydrochloride via Dehydrogenation

| Step | Reactants/Reagents | Conditions | Product | Purity/Yield |

|---|---|---|---|---|

| 1 | 3,4-Dihydropapaverine Hydrochloride, Water, Liquid Caustic Soda | Heat to dissolve, adjust pH to 12-13 | 3,4-Dihydropapaverine in aqueous solution | - |

| 2 | Aqueous solution from Step 1, Trimethylbenzene | Extraction | 3,4-Dihydropapaverine in organic phase | - |

| 3 | Organic phase from Step 2, Raney Nickel | Heat to 150°C for 4 hours | Papaverine | 99.5% purity |

This data is compiled from a specific documented synthesis process. alfa-chemistry.com

Semisynthetic routes to papaverine often start from more reduced precursors like tetrahydropapaverine. The biosynthesis of papaverine can proceed via (S)-reticuline, which is converted through several steps, including the formation of tetrahydropapaverine, which is then dehydrogenated to papaverine. nih.govresearchgate.net In laboratory settings, the oxidation of tetrahydropapaverine to papaverine is a key transformation. Feeding experiments with deuterated (R,S)-tetrahydropapaverine have shown its incorporation into papaverine, with 1,2-dihydropapaverine identified as an intermediate. nih.gov This suggests that the aromatization of tetrahydropapaverine is a viable synthetic strategy.

Optimizing synthetic conditions is crucial for maximizing the yield and purity of papaverine while ensuring safety and cost-effectiveness.

Temperature: The dehydrogenation of 3,4-dihydropapaverine can be conducted at temperatures ranging from 50-180°C. google.comscispace.com A specific example heats the reaction to 150°C. alfa-chemistry.comgoogle.com

pH: The initial step of dissolving 3,4-dihydropapaverine hydrochloride involves adjusting the pH to an alkaline state (pH > 7), with a specific protocol adjusting it to 12-13 to facilitate the extraction of the free base into the organic solvent. alfa-chemistry.comgoogle.comscispace.com

Oxidizing Agents: While not detailed in the context of the provided search results for a specific synthetic protocol, the conversion of tetrahydropapaverine to papaverine would inherently require an oxidizing agent or a dehydrogenation catalyst to facilitate the aromatization of the isoquinoline ring system.

Solvent Recycling: The use of trimethylbenzene as a solvent in the dehydrogenation process is highlighted as beneficial because it can be recycled, thereby reducing the production cost of papaverine and its hydrochloride salt. scispace.com

Semisynthetic Approaches to Papaverine from Precursors (e.g., Tetrahydropapaverine oxidation)

Deuterium (B1214612) Labeling Strategies for Papaverine-d3 Hydrochloride

Papaverine-d3 is a deuterated version of papaverine, where three hydrogen atoms are replaced by deuterium atoms. cymitquimica.com This isotopic labeling is invaluable for its use as an internal standard in analytical chemistry. acs.org

The synthesis of Papaverine-d3 involves the controlled introduction of deuterium atoms. One method to achieve this is through the methylation of a precursor molecule using a deuterated reagent. For example, in the biosynthesis of papaverine, (S)-reticuline can be methylated using D3-methyliodide to produce [7-D3]-laudanine, which is a precursor to deuterated papaverine. nih.gov Another approach involves acid-catalyzed exchange reactions with a deuterated solvent like deuterated methanol (B129727) (CD3OH) under anhydrous conditions to incorporate deuterium.

A study on hydrogen-deuterium exchange has shown that the positions ortho to the heterocyclic nitrogen atom in quinoline-based pharmaceuticals like papaverine can be labeled with high isotopic enrichment. acs.orgnih.gov This suggests a method for direct deuteration of the papaverine molecule.

Achieving a high degree of isotopic enrichment is critical for the utility of deuterated compounds. acs.org

Methodology: Hydrogen isotope exchange (HIE) reactions are a common method for introducing deuterium. However, controlling the regioselectivity can be challenging. acs.org For quinoline-based compounds like papaverine, HIE has been shown to effectively label the positions ortho to the heterocyclic nitrogen with isotopic enrichments exceeding 90%. acs.orgnih.gov

Reaction Conditions: HIE reactions are equilibrium processes, often requiring an excess of the deuterium source to achieve high isotopic incorporation. acs.org The choice of catalyst and reaction conditions, such as temperature, can also influence the efficiency of deuterium incorporation. acs.orgnih.gov

Purification: After synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are essential to isolate the deuterated compound with high isotopic purity, often exceeding 98%.

Controlled Deuterium Incorporation during Synthesis

Chemical Derivatization for Research Purposes

Recent research has demonstrated that the complexation of bioactive ligands with metal ions can significantly improve their biological activity. nih.govmdpi.commdpi.com In line with this, novel papaverine-metal complexes have been synthesized to enhance the inherent biological properties of the parent drug. nih.govmdpi.com

Complexation with Metal Ions for Investigational Activities (e.g., Au(III), V(III), Ru(III) complexes)

Scientists have successfully synthesized novel metal complexes of papaverine with vanadium(III), ruthenium(III), and gold(III). nih.govmdpi.com The primary aim of this derivatization is to augment the biological activity of papaverine, particularly its potential as an anticancer agent. nih.govmdpi.commdpi.com

The synthesis of these complexes involves the reaction of papaverine hydrochloride with the respective metal salts. nih.gov These prepared complexes are noted to be colored, air-stable, and have high melting points (above 300 °C). nih.gov They exhibit solubility in dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) but are insoluble in water. nih.gov

The investigational activities of these complexes, particularly their anticancer potential, have been evaluated in vitro against human cancer cell lines, such as breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2). nih.govmdpi.com Among the synthesized complexes, the papaverine-Au(III) complex has shown significant cytotoxic activity. mdpi.comnih.gov Notably, the anticancer activity of the papaverine-Au(III) complex against these cell lines was found to be higher than that of papaverine alone. mdpi.comnih.gov In fact, its inhibitory effect against MCF-7 breast cancer cells was reported to be greater than that of the established chemotherapy drug, cisplatin (B142131). mdpi.comnih.govajchem-b.com These findings underscore the potential of metal complexation as a strategy to enhance the therapeutic profile of papaverine, marking the papaverine-Au(III) complex as a promising candidate for further in vivo studies. mdpi.comajchem-b.com

Characterization of Derivatized Compounds

The structural elucidation of the synthesized papaverine-metal complexes is crucial for understanding their chemical properties and biological actions. A comprehensive suite of spectroscopic and analytical techniques has been employed for their characterization. nih.govmdpi.comajchem-b.com Based on the collective analytical data, an octahedral geometry has been proposed for these complexes. nih.gov

The characterization methods employed include:

Elemental Analysis: Confirms the stoichiometric ratio of metal to ligand in the complexes. nih.gov

Molar Conductivity: Measurements in DMSO indicate the non-electrolytic nature of the complexes. nih.gov

Spectroscopic Methods:

Infrared (IR) Spectroscopy: Provides insights into the coordination of the papaverine ligand to the metal ion.

UV-Visible (UV-Vis) Spectroscopy: Used to study the electronic transitions within the complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C-NMR studies, particularly for the diamagnetic Au(III) complex, help in understanding the structural changes upon complexation. nih.govmdpi.com

Thermogravimetric Analysis (TGA): Assesses the thermal stability of the complexes. nih.govmdpi.com

X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM): Provide information on the solid-state structure and morphology of the compounds. nih.govmdpi.com

The following tables summarize key characterization data for the papaverine-metal complexes.

Table 1: Molar Conductivity of Papaverine-Metal(III) Complexes This interactive table provides the molar conductivity values for the synthesized complexes in a DMSO solution.

| Compound | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) |

|---|---|

| Papaverine-Au(III) Complex | 17 |

| Papaverine-V(III) Complex | 32 |

| Papaverine-Ru(III) Complex | 35 |

Data sourced from a 2020 study on novel papaverine metal complexes. nih.gov

Table 2: ¹³C-NMR Chemical Shifts for Papaverine HCl and its Au(III) Complex This interactive table compares the carbon-13 NMR chemical shifts for key functional groups in papaverine hydrochloride and its gold(III) complex, highlighting the changes upon coordination.

| Carbon Signal | Papaverine HCl (ppm) | Papaverine-Au(III) Complex (ppm) |

|---|---|---|

| -OCH₃ Groups | 55.87, 55.93, 56.11, 56.16 | Similar to ligand |

| -CH₂- (1a) | 41.23 | Similar to ligand |

| Aromatic Rings | 104.75–158.35 | 104.75–158.35 |

Data indicates that the signals for the methoxy (B1213986), methylene, and aromatic carbons are present in both the ligand and the complex, with some shifts observed upon complexation. nih.govresearchgate.net

Advanced Analytical Methodologies and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the separation and quantification of Papaverine-d3 Hydrochloride, particularly in complex matrices. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the predominant techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC stands as a cornerstone for the analysis of papaverine (B1678415) and its deuterated isotopologues. The development of comprehensive HPLC methods allows for the simultaneous determination of the active pharmaceutical ingredient and any related impurities.

The development of robust HPLC methods is critical for the quality control of papaverine-containing products. These methods are designed to separate and quantify the main compound, its potential degradation products, and other related substances. vedomostincesmp.runih.govpopline.org The use of a deuterated internal standard like this compound is instrumental in these assays for accurate quantification, compensating for variations in sample preparation and instrument response. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the detection of papaverine in plasma samples, where Papaverine-d3 was utilized as an internal standard. hsforum.com

Reversed-phase chromatography is the most common separation mode for papaverine analysis. Columns with a nonpolar stationary phase, such as C18, are widely used. A notable example is the Kromasil 100-5-C18 column (250x4.6 mm, 5 µm), which has been successfully employed for the simultaneous determination of product-related impurities and the assay of active ingredients in Papaverine Hydrochloride products. vedomostincesmp.ru Other C18 columns, like the Symmetry C18 (3.9 x 150 mm, 5 µm), have also been utilized in HPLC methods for papaverine analysis. waters.com Additionally, pentafluorophenyl (PFP) columns have demonstrated utility in separating polar aromatic compounds like alkaloids and are suitable for their analysis. researchgate.net

To achieve optimal separation of papaverine and its related compounds, gradient elution is often preferred. This involves changing the composition of the mobile phase during the chromatographic run. For example, a method using a Kromasil 100-5-C18 column employed a gradient elution mode for the determination of impurities and the active ingredient. vedomostincesmp.ru In another method, a gradient mobile phase of 0.1% formic acid and acetonitrile (B52724) was used with a reverse-phase column. researchgate.net

Ultraviolet (UV) detection is a common and reliable method for the detection of papaverine. The selection of the detection wavelength is crucial for sensitivity and specificity. A wavelength of 238 nm has been shown to be effective for the simultaneous detection of papaverine and its impurities. vedomostincesmp.ru Other studies have utilized UV detection at 220 nm and 254 nm. waters.comnih.gov

| Parameter | Details | Source(s) |

| Column | Kromasil 100-5-C18, 250x4.6 mm, 5 µm | vedomostincesmp.ru |

| Mobile Phase | Gradient Elution | vedomostincesmp.ru |

| Detection | UV at 238 nm | vedomostincesmp.ru |

| Application | Simultaneous determination of active ingredients and impurities | vedomostincesmp.ru |

Reversed-Phase Column Applications (e.g., Kromasil 100-5-C18)

Thin-Layer Chromatography (TLC) for Separation and Identification

Thin-Layer Chromatography (TLC) provides a simpler and more cost-effective method for the separation and identification of papaverine and its related substances. vedomostincesmp.runih.govresearchgate.net While often used for qualitative purposes, quantitative analysis is also possible.

For the separation of papaverine and its oxidation products, a method using silica (B1680970) gel plates with a solvent system of chloroform (B151607) saturated with ammonia (B1221849) has been developed. nih.gov Another approach for the analysis of alkaloids, including papaverine, utilizes reversed-phase TLC plates (RP-8 F254s) with an ion-pair reagent in the mobile phase. The separated spots can be visualized under UV light and identified by their retention factor (Rf) values. For quantification, the spots can be extracted and analyzed by spectrophotometry. nih.gov

| Parameter | Details | Source(s) |

| Stationary Phase | Silica gel | nih.govresearchgate.net |

| Mobile Phase | Chloroform saturated with ammonia | nih.gov |

| Detection | UV light | |

| Application | Separation and identification of papaverine and its oxidation products | nih.gov |

Spectroscopic and Spectrometric Methods for Detection and Structural Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the detection and structural analysis of this compound. This technique offers high sensitivity and selectivity, allowing for the unambiguous identification and quantification of the compound, even at very low concentrations. hsforum.com

In a study analyzing papaverine in plasma, an LC-MS/MS system with an electrospray ion source was used in the positive ion mode. hsforum.com The transition of the parent ion to a specific product ion is monitored, a technique known as multiple reaction monitoring (MRM), which enhances specificity. For papaverine, the transition m/z 340.1 to 324.1 was used for quantification. hsforum.com When using Papaverine-d3 as an internal standard, a specific mass transition for this deuterated compound would be monitored to ensure accurate quantification. The use of deuterated internal standards is a common practice in LC-MS analysis to correct for matrix effects and variations in sample processing. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) has also been investigated as a rapid detection method for papaverine, highlighting unique spectroscopic features that allow for its detection at low concentrations. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a widely used technique for the analysis of pharmaceuticals, including papaverine hydrochloride. ugm.ac.id The UV absorption spectrum of papaverine hydrochloride is sensitive to the pH of the solution. oup.com This characteristic necessitates the use of standardized pH conditions for consistent and accurate measurements. The position of the maximum absorption wavelength and the extinction coefficient are both influenced by pH. oup.com For instance, research has shown that the wavelength of maximum absorption for papaverine hydrochloride varies with pH, with a minimum extinction coefficient observed at approximately pH 6.3. oup.com

In a study using a UV2 Unicam UV/Vis Spectrophotometer, the UV-Vis spectra of papaverine HCl in a DMSO solution showed sharp bands at 316 nm and 334 nm, which were attributed to π→π* and n→π* electronic transitions, respectively. mdpi.com Another study determined papaverine hydrochloride in injections using UV spectrophotometry, detecting signals at 363 nm. researchgate.net Furthermore, a method for the simultaneous determination of dipyrone (B125322) and papaverine in pharmaceutical formulations utilized UV spectrophotometric measurements in the 218-300 nm range. researchgate.net The development of a comprehensive HPLC method for papaverine hydrochloride products also involved detection at 238 nm. vedomostincesmp.ru While these studies focus on the non-deuterated form, the principles are directly applicable to this compound, as the substitution with deuterium (B1214612) is not expected to significantly alter the chromophore responsible for UV absorption.

Below is a table summarizing the UV absorption data for papaverine hydrochloride under different conditions:

| pH of Solution | Wavelength of Maximum Absorption (λmax) |

| 3.95 | 238 mµ |

| 6.3 | 245 mµ |

| 9 | 251 mµ |

This table is based on data from a study on the effect of pH on the ultraviolet absorption of papaverine hydrochloride. oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. wikipedia.org This method is particularly well-suited for the analysis of this compound in complex matrices. The use of a deuterated internal standard like this compound is common in LC-MS/MS assays to improve the accuracy and precision of quantification. orientjchem.org

Electrospray ionization (ESI) is a soft ionization technique that is commonly used in LC-MS to analyze polar molecules like papaverine. chromatographyonline.com In positive ion mode, papaverine and its deuterated analog are readily protonated to form [M+H]⁺ ions, which can then be detected by the mass spectrometer. nih.gov The nucleophilic properties of papaverine, particularly the N-heterocyclic groups, make it suitable for ionization in positive ion mode. nih.gov

For the analysis of papaverine in blood, a spray solvent of 9:1 (v/v) methanol (B129727):H₂O with 0.1% (v/v) formic acid and a spray voltage of 5 kV have been used. nih.govresearchgate.net The presence of an acid like formic acid in the mobile phase promotes the formation of protonated molecules. chromatographyonline.com The optimization of ESI parameters, such as spray voltage and solvent composition, is crucial for achieving stable and reproducible ionization. chromatographyonline.com

Dynamic Multiple Reaction Monitoring (dMRM) is an advanced acquisition mode in tandem mass spectrometry that enhances sensitivity and specificity. hpst.cz In dMRM, the mass spectrometer only monitors for specific precursor-to-product ion transitions for a given analyte within a narrow retention time window when it is expected to elute from the chromatography column. hpst.czlcms.cz This targeted approach significantly improves the signal-to-noise ratio by reducing the time spent monitoring for ions that are not present, allowing for longer dwell times on the transitions of interest. hpst.cz

A screening method for 23 alkaloids, including papaverine, in human serum utilized dMRM, which is more sensitive than the conventional MRM mode. researchgate.net This technique is particularly advantageous for analyzing a large number of compounds in a single run. lcms.cz The use of dMRM with an Agilent 6400 Series QQQ LC/MS system has been demonstrated to provide a solid starting point for building forensic analysis methods. hpst.cz The implementation of dMRM with an Agilent 6495C triple quadrupole mass spectrometer has also been shown to enable higher sensitivity in the detection of bile acids. lcms.cz

The choice of the chromatographic column is critical for achieving good separation of alkaloids. Pentafluorophenyl (PFP) columns have emerged as a valuable tool for the analysis of polar aromatic compounds like papaverine. scirp.orgscispace.com PFP columns exhibit different retention behaviors compared to traditional alkyl phase columns, offering unique selectivity. researchgate.netscirp.org The PFP stationary phase can engage in multiple types of interactions, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can improve the retention and separation of alkaloids. scispace.commdpi.com

A study established a simultaneous analysis method for 23 alkaloids in human serum using a CAPCELL CORE PFP column (2.1 mm I.D. × 100 mm, 2.7 μm). scirp.org This column effectively retained the polar aromatic alkaloids, leading to satisfactory separation. researchgate.netscirp.org The use of PFP columns has been shown to be suitable for alkaloid analysis due to their ability to effectively retain these compounds. researchgate.netscirp.org Another study on the separation of alkaloids found that a PFP phase provided the best peak shapes and the highest theoretical plate number for most of the investigated alkaloids when used with mobile phases containing ionic liquids. scispace.com The combination of a C18 and PFP stationary phase has also been found to be suitable for providing good retention, peak shape, and selectivity for various alkaloids. mdpi.com

Dynamic Multiple Reaction Monitoring (dMRM) for Enhanced Sensitivity and Specificity

Sample Preparation and Extraction Techniques for Analytical Assays

Effective sample preparation is a critical step to remove interferences and enrich the analyte of interest from the sample matrix before analysis.

Solvent extraction is a common technique for isolating alkaloids from various matrices. A mixture of chloroform and hexane (B92381) can be utilized for the extraction of papaverine. The polarity of the solvent mixture can be adjusted to selectively extract compounds based on their solubility. For instance, in the isolation of opium alkaloids, a chloroform-methanol (3+1) mixture was used to redissolve the alkaloids after an initial extraction. oup.com In another procedure, chloroform was used to wash a sample to remove acidic and neutral compounds, and then later used to extract codeine, thebaine, and papaverine after making the solution basic. austintexas.gov The choice of solvent is crucial; for example, in the study of opium alkaloids, hexane was selected for the adsorption of thebaine, papaverine, and noscapine. acs.org The use of hexane and chloroform fractions has been employed in the group separation of complex extracts. up.ac.za

pH Adjustment for Extraction Efficiency

The efficiency of extracting this compound from a sample matrix is significantly influenced by the pH of the extraction environment. Papaverine is a weakly basic alkaloid, and its solubility is highly dependent on pH. nih.gov Adjusting the pH of the sample solution is a critical step to ensure the analyte is in a form that is amenable to efficient extraction. researchgate.netnih.gov

The principle behind pH adjustment lies in controlling the ionization state of the papaverine molecule. In an acidic environment (low pH), the nitrogen atom in the isoquinoline (B145761) ring becomes protonated, forming the cationic salt, which is more soluble in aqueous solutions. nih.govresearchgate.net Conversely, in an alkaline environment (high pH), the molecule is deprotonated to its free base form, which has lower aqueous solubility but higher solubility in organic solvents. researchgate.net

Research on papaverine hydrochloride's pH-solubility profile has shown that its solubility is greatest at an apparent pHmax of 3.9. nih.gov Below this pH, solubility and dissolution rates are directly proportional. nih.gov However, above this pH, the relationship becomes complex due to the self-buffering action of the compound and the metastability of the salt-base system. nih.gov

For liquid-liquid extraction (LLE) or solid-phase extraction (SPE), a common strategy involves an initial "acid trap." The sample is first acidified to ensure the this compound is fully dissolved and retained in the aqueous phase while allowing less polar interferences to be removed with an organic wash. Subsequently, the pH of the aqueous phase is raised (alkalinization) to convert the analyte to its free base form, facilitating its extraction into a nonpolar organic solvent like chloroform or ether. researchgate.net This pH-switching technique is fundamental for achieving high recovery and sample cleanup.

Table 1: Influence of pH on the Extraction of this compound

| pH Range | Predominant Form of Papaverine | Aqueous Solubility | Organic Solvent Solubility | Typical Extraction Step |

| Acidic (pH < 4) | Protonated (Cationic Salt) | High | Low | Initial sample dissolution; Aqueous trapping |

| Neutral to Weakly Acidic | Mixture of Salt and Free Base | Variable | Variable | Transition phase; may lead to lower recovery |

| Alkaline (pH > 8) | Deprotonated (Free Base) | Low | High | Extraction into organic solvent (e.g., LLE/SPE) |

Modifications of Standardized Pretreatment Methods (e.g., QuEChERS AOAC method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique, particularly for multi-residue analysis in complex matrices. obrnutafaza.hr While originally developed for pesticides in produce, its application has expanded significantly. obrnutafaza.hr For compounds like this compound, especially in biological or food matrices, modifications to standard QuEChERS protocols, such as the AOAC 2007.01 method, are often necessary to optimize recovery and cleanup. researchgate.netrestek.com

A key modification for alkaloid analysis involves adapting the initial extraction and partitioning steps. One study describes a modified QuEChERS AOAC method for screening 23 alkaloids, including papaverine, in human serum. researchgate.net This method utilized a liquid-liquid extraction approach based on the first step of the standard protocol. researchgate.net

The modification involves the use of specific extraction and buffering salts. The AOAC 2007.01 method typically uses magnesium sulfate (B86663) (MgSO₄) to induce phase separation and sodium acetate (B1210297) (NaAc) as a buffer. researchgate.netresearchgate.net The use of a buffer is crucial for pH-sensitive analytes like papaverine. Sodium acetate helps to maintain a stable pH during extraction, which can improve the recovery of both acid- and base-labile compounds. researchgate.net

In a modified procedure for alkaloids in serum, the sample is first deproteinized and extracted with acetonitrile. researchgate.net Then, a QuEChERS salt pouch containing magnesium sulfate and sodium acetate is added. researchgate.net After shaking and centrifugation, the resulting supernatant (acetonitrile layer) contains the extracted analytes. researchgate.net This extract can then be further cleaned up if necessary, or directly analyzed by techniques like LC-MS/MS. researchgate.net This streamlined approach avoids the more complex steps of traditional methods while providing effective extraction from a challenging matrix. researchgate.net

Table 2: Example of a Modified QuEChERS AOAC Method for Alkaloid Analysis

| Step | Procedure | Purpose | Reagents/Materials |

| 1. Sample Preparation | A measured volume of the sample (e.g., human serum) is placed in a centrifuge tube. | To prepare the sample for extraction. | Human Serum, Centrifuge Tube |

| 2. Extraction | Add acetonitrile to the sample. Vortex to mix. | To precipitate proteins and perform an initial liquid-liquid extraction of the analyte. | Acetonitrile (LC/MS Grade) |

| 3. Partitioning | Add QuEChERS AOAC salt mixture to the tube. Shake vigorously and centrifuge. | To induce phase separation between the aqueous and organic layers and buffer the sample. | Magnesium Sulfate (anhydrous), Sodium Acetate |

| 4. Collection | The supernatant (acetonitrile layer) is collected. | To isolate the analyte extract from the sample matrix and salts. | Pipette |

| 5. Analysis | The extract is evaporated, reconstituted in a suitable solvent, and injected into an LC-MS/MS system. | To quantify this compound. | Nitrogen Evaporator, Acetonitrile, Formic Acid |

This table represents a generalized modification based on published methodologies for alkaloid analysis. researchgate.net

Mechanistic Pharmacological Research in Vitro and Preclinical Models

Modulation of Intracellular Signaling Pathways

Papaverine-d3 Hydrochloride's therapeutic effects are largely attributed to its ability to modulate key intracellular signaling pathways. Its influence on phosphodiesterase enzymes, calcium dynamics, and adenosine (B11128) receptors collectively contributes to its pharmacological actions.

Phosphodiesterase (PDE) Enzyme Inhibition

A primary mechanism of action for papaverine (B1678415) is the non-selective inhibition of phosphodiesterase (PDE) enzymes. patsnap.comencyclopedia.pub These enzymes are crucial for degrading cyclic nucleotides, which act as second messengers in numerous cellular processes. patsnap.com Papaverine has been shown to inhibit several PDE subtypes, including PDE10A. wikipedia.org

By inhibiting PDE enzymes, papaverine leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). patsnap.comnih.gov This elevation of cyclic nucleotide levels is a significant factor in its vasodilatory and smooth muscle relaxant properties. patsnap.comnih.gov For instance, in vitro studies on psoriatic epidermis demonstrated that papaverine significantly increased cAMP levels. nih.govcore.ac.uk Specifically, a concentration of 3.0 x 10⁻⁴ M papaverine resulted in a 210% increase in epidermal cAMP levels. core.ac.uk Similarly, research on the aorta has shown that papaverine at concentrations of 1-10 microM increases both cAMP and cGMP content. nih.gov The elevated levels of cAMP and cGMP activate protein kinase A (PKA) and protein kinase G (PKG) respectively, which in turn phosphorylate various target proteins that lead to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation. patsnap.com

Table 1: Effect of Papaverine on Cyclic Nucleotide Levels in Different Tissues

| Tissue/Cell Type | Papaverine Concentration | Observed Effect on Cyclic Nucleotides | Reference |

| Psoriatic Epidermis | 3.0 x 10⁻⁴ M | 210% increase in cAMP | core.ac.uk |

| Aorta | 1-10 µM | Increased cAMP and cGMP content | nih.gov |

| Rat Mast Cells | Not Specified | Three-fold increase in cAMP | mdpi.com |

| Human Cortical Neurons | Pre-treatment | Increased intracellular cAMP | biorxiv.org |

| Calu-3 Cells | 2 µg/mL | Stimulated Isc to ~40% of forskolin (B1673556) response with <5% of cAMP produced by forskolin | atsjournals.org |

Calcium Channel Antagonism and Intracellular Calcium Dynamics

In addition to its effects on cyclic nucleotides, papaverine directly impacts intracellular calcium (Ca2+) dynamics. It is known to act as a calcium channel blocker, inhibiting the influx of extracellular calcium into smooth muscle cells. patsnap.comnih.gov This action is particularly evident at higher concentrations. medsafe.govt.nz The blockade of calcium channels prevents the activation of calmodulin and myosin light-chain kinase (MLCK), a crucial step in the muscle contraction cascade. nih.gov Studies have shown that papaverine can inhibit the increase in intracellular Ca2+ levels induced by certain contractile agents. nih.gov For example, in fura2-loaded aorta, papaverine inhibited both phenylephrine-induced contraction and the associated increase in intracellular Ca2+ in a parallel manner. nih.gov

Interactions with Adenosine Receptors

Papaverine's pharmacological profile is further complicated by its interactions with adenosine receptors. patsnap.com Adenosine is a potent vasodilator, and papaverine's ability to interact with its receptors can amplify its vasodilatory effects. patsnap.com Activation of A2A and A2B adenosine receptors leads to an increase in adenylyl cyclase activity and subsequent cAMP production, contributing to vasodilation. jacc.org Research suggests a potential antagonism between papaverine and certain adenosine receptor modulators, indicating a shared site or mechanism of action. nih.gov Furthermore, papaverine has been shown to augment adenosine-stimulated ion secretion in Calu-3 cells, even at low concentrations. atsjournals.org

Cellular and Subcellular Effects

The modulation of the aforementioned signaling pathways culminates in distinct effects at the cellular and subcellular levels, most notably the direct relaxation of smooth muscle.

Direct Smooth Muscle Relaxation Mechanisms

The primary and most well-characterized effect of papaverine is its direct relaxation of smooth muscle. nih.gove-lactancia.org This effect is independent of muscle innervation and is observed in various smooth muscle tissues, including those in the vascular system, bronchi, and gastrointestinal, biliary, and urinary tracts. e-lactancia.org The relaxation is a direct consequence of the integrated actions of PDE inhibition and calcium channel blockade. patsnap.comnih.gov The increase in intracellular cAMP and cGMP, coupled with the reduced influx of calcium, leads to the dephosphorylation of myosin light chains, preventing the interaction of actin and myosin filaments and resulting in muscle relaxation. nih.gov This direct action on smooth muscle cells is the foundation for its clinical use as a vasodilator and antispasmodic agent. e-lactancia.orgdrugbank.com

Mitochondrial Function Modulation

Papaverine has been identified as a modulator of mitochondrial function, primarily through its interaction with the electron transport chain.

Research has identified an off-target effect of papaverine as a reversible inhibitor of the mitochondrial electron transport chain complex I. nih.gov This complex, also known as NADH:ubiquinone oxidoreductase, is a crucial component of the respiratory chain, responsible for accepting electrons from NADH and transferring them to ubiquinone. mdpi.com The inhibition of complex I by papaverine is a key mechanism underlying its broader biological effects. nih.govnih.gov Studies have provided genetic evidence confirming that papaverine's activity is directly linked to its inhibition of mitochondrial complex I. nih.govnih.govxstrahl.com This inhibitory action disrupts the normal flow of electrons, which has significant downstream effects on cellular metabolism.

A direct consequence of inhibiting mitochondrial complex I is the reduction of cellular respiration. nih.gov Studies have demonstrated that papaverine decreases the mitochondrial oxygen consumption rate (OCR) in a wide range of cancer and normal cell lines at low micromolar concentrations within minutes. nih.gov The OCR is a measure of the rate at which cells consume oxygen, providing a real-time indicator of mitochondrial respiration and oxidative phosphorylation activity. oregonstate.edu By targeting mitochondrial respiration, papaverine effectively reduces the cells' demand for oxygen. nih.govxstrahl.comitnonline.com This modulation of OCR is a central element in the compound's potential as a metabolic radiosensitizer. nih.gov

Inhibition of Mitochondrial Electron Transport Chain Complex I

Investigation of Preclinical Biological Activities

The mitochondrial-modulating effects of papaverine have led to investigations into its potential biological activities, particularly in the context of oncology.

Papaverine has demonstrated anticancer activity in various in vitro models. mdpi.com

Papaverine has been shown to inhibit the proliferation of several human cancer cell lines. In human glioblastoma, it significantly inhibited cell proliferation in both temozolomide-sensitive U87MG and temozolomide-resistant T98G cells. nih.gov The compound was also found to suppress the migration of T98G cells. nih.gov Papaverine's anticancer effects have been observed in other cancer types as well, including breast carcinoma (MCF-7), and hepatocarcinoma (HepG-2). mdpi.commdpi.com

Inhibitory Effects of Papaverine on Glioblastoma Cell Lines

| Cell Line | Cancer Type | EC₅₀ Value (µM) | Reference |

|---|---|---|---|

| U87MG | Glioblastoma (TMZ-sensitive) | 29 | nih.gov |

| T98G | Glioblastoma (TMZ-resistant) | 40 | nih.gov |

A significant area of research is papaverine's role as a metabolic radiosensitizer. nih.gov Tumor hypoxia, or low oxygen levels, is a major factor contributing to resistance to radiation therapy. xstrahl.comitnonline.comox.ac.uk Instead of trying to increase oxygen supply to tumors, an alternative strategy is to decrease the tumor's demand for oxygen by inhibiting mitochondrial respiration. nih.govitnonline.com

Inhibition of Cancer Cell Proliferation (e.g., MCF-7, HepG-2, U87MG, T98G cell lines)

Antiviral Activity Studies (e.g., prevention of SARS-CoV-2 cytopathic effect)

Papaverine has demonstrated a broad spectrum of antiviral activities in various in vitro and preclinical models. nih.govmdpi.comdergipark.org.tr Research has recently highlighted its potential to inhibit the cytopathic effect of SARS-CoV-2. nih.govmdpi.comresearchgate.netnih.gov Studies carried out in vitro showed that papaverine could inhibit the cytopathicity of SARS-CoV-2 in the human epithelial colorectal adenocarcinoma cell line, Caco-2. nih.govmdpi.com Further investigations into its mechanism against SARS-CoV-2 revealed that it acts at a post-entry stage of the viral life cycle. nih.govnih.gov Treatment of primary bronchial epithelial cell cultures with papaverine was found to significantly inhibit SARS-CoV-2 levels. nih.govnih.gov It also displayed antiviral efficacy against various SARS-CoV-2 variants and showed synergistic effects when combined with approved therapeutics like molnupiravir (B613847) and remdesivir. nih.govnih.gov

Beyond coronaviruses, papaverine's antiviral effects have been documented against several other viruses. It has shown dose-dependent inhibition of multiple strains of the influenza virus, including A/WSN/33 (H1N1) and A/Udorn/72 (H3N2). nih.govmdpi.comnih.gov The mechanism appears to involve a late stage in the virus life cycle, specifically by suppressing the nuclear export of viral ribonucleoprotein (vRNP). nih.gov

Papaverine has also been reported to inhibit the replication of human immunodeficiency virus (HIV), respiratory syncytial virus (RSV), cytomegalovirus (CMV), and the measles virus. nih.govsmw.chmdpi.com In studies with HIV, papaverine significantly inhibited replication by over 99% at a concentration of 30 μM and was suggested to affect cellular DNA synthesis and reverse transcription. nih.gov For the measles virus, it was found to impede viral replication in neural cells by inhibiting the synthesis of viral RNAs in a dose-dependent and reversible manner. nih.govmdpi.com

Table 1: Summary of Antiviral Activity of Papaverine in Research Models

| Virus | Cell Line/Model | Observed Effect | Reported Mechanism of Action |

|---|---|---|---|

| SARS-CoV-2 | Caco-2 cells, Primary bronchial epithelial cells | Inhibition of viral cytopathic effect and replication. nih.govmdpi.comnih.govnih.gov | Acts at the post-entry stage of the viral life cycle. nih.govnih.gov |

| Influenza A (H1N1, H3N2) | In vitro models | Dose-dependent inhibition of multiple strains. nih.govmdpi.comnih.gov | Inhibition of nuclear export of viral ribonucleoprotein (vRNP). nih.gov |

| HIV | MT4 cells, PBMC culture | Significant inhibition of viral replication (>99%). nih.gov | Affects cellular DNA synthesis and reverse transcription. nih.gov |

| Measles Virus | Neural cells | Inhibition of viral replication. nih.govmdpi.com | Inhibits viral RNA synthesis in a dose-dependent and reversible manner. mdpi.com |

| Cytomegalovirus (CMV) | In vitro models | Inhibition of viral replication. smw.chmdpi.com | Not fully elucidated. smw.ch |

| Respiratory Syncytial Virus (RSV) | In vitro models | Inhibition of viral replication. nih.govsmw.ch | Not fully elucidated. nih.govsmw.ch |

Cardioprotective Research Modalities

The cardioprotective effects of papaverine are primarily linked to its function as a peripheral vasodilator. nih.govresearchgate.net It exerts a direct relaxant effect on the smooth muscles of blood vessels. nih.govhsforum.com The principal mechanism behind this vasodilation is the inhibition of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) phosphodiesterase (PDE) enzymes in smooth muscle cells. nih.govdergipark.org.trresearchgate.net This inhibition leads to an increase in the intracellular levels of cAMP and cGMP, which in turn causes smooth muscle relaxation. nih.govresearchgate.net

This vasodilatory action is observed in coronary, cerebral, and pulmonary arteries. nih.govdergipark.org.trnih.gov By inducing the dilation of these arteries, papaverine helps to lower cerebral vascular resistance and enhance cerebral blood flow. nih.govnih.gov In cardiac muscle, papaverine has been shown to act directly on the muscle to decrease conduction and prolong the refractory period, an action similar to quinidine. mdpi.com Research has also pointed to papaverine being the chemical basis for the synthesis of verapamil, a well-known antihypertensive drug.

Table 2: Cardioprotective Mechanisms of Papaverine

| Mechanism | Effect | Affected Vasculature |

|---|---|---|

| Inhibition of cAMP and cGMP phosphodiesterase (PDE). nih.govdergipark.org.trresearchgate.net | Increased intracellular levels of cAMP and cGMP, leading to smooth muscle relaxation and vasodilation. nih.govresearchgate.net | Coronary, cerebral, and pulmonary arteries. nih.govdergipark.org.trnih.gov |

| Direct action on heart muscle. mdpi.com | Reduced conduction and extended refractory period. mdpi.com | Myocardium. mdpi.com |

Neuroprotective Research Modalities

Papaverine has demonstrated significant neuroprotective properties in several preclinical models of neurodegenerative diseases. nih.govdergipark.org.trresearchgate.net Its therapeutic potential has been investigated in conditions like Parkinson's disease, where neuroinflammation plays a critical role. koreascience.krnih.gov In animal models of Parkinson's disease, papaverine was found to reduce neuroinflammation and the production of matrix metalloproteinase-3 (MMP-3), which in turn prevents dopaminergic neuronal cell death and the aggregation of α-synuclein. nih.gov

A key mechanism underlying its neuroprotective effect is the inhibition of the NLRP3 inflammasome. koreascience.krnih.gov In a mouse model where microglial cells were primed with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and challenged with lipopolysaccharide (LPS), papaverine administration reversed pathological changes, including microglial activation and dopaminergic cell loss. koreascience.krnih.gov It suppressed the activation of the inflammasome and the subsequent maturation of the pro-inflammatory cytokine interleukin-1β (IL-1β). koreascience.krnih.gov This is achieved by modulating signaling pathways, specifically by inhibiting nuclear factor-κB (NF-κB) and enhancing cAMP-response element binding protein (CREB) activity. koreascience.krnih.gov Papaverine has also shown neuroprotective effects in a rat model of sepsis-induced critical illness neuropathy, potentially by suppressing the RAGE-HMGB1 axis. tandfonline.cominformahealthcare.com

Table 3: Neuroprotective Research Findings for Papaverine

| Preclinical Model | Key Findings | Underlying Mechanism |

|---|---|---|

| MPTP-induced Parkinson's disease mouse model. nih.govnih.gov | Reduces neuroinflammation, prevents dopaminergic cell death, and inhibits α-synuclein aggregation. nih.govnih.gov | Inhibition of MMP-3; modulation of PKA/CREB signaling. nih.govnih.govnih.gov |

| MPTP/LPS-induced microglial priming mouse model. koreascience.krnih.gov | Reverses microglial activation and dopaminergic cell loss; suppresses IL-1β maturation. koreascience.krnih.gov | Inhibition of NLRP3 inflammasome activation via modulation of NF-κB and CREB signaling. koreascience.krnih.gov |

| Sepsis-induced critical illness neuropathy rat model. tandfonline.cominformahealthcare.com | Demonstrates significant neuroprotective effects. tandfonline.cominformahealthcare.com | Suppression of the RAGE-HMGB1 axis. tandfonline.cominformahealthcare.com |

| Huntington's disease mouse model. nih.gov | Enhanced cognitive function. nih.gov | Inhibition of PDE10, leading to CREB phosphorylation. nih.gov |

Anti-inflammatory Research Modalities

The anti-inflammatory activities of papaverine are well-documented and contribute significantly to its therapeutic potential in various disease models. nih.govdergipark.org.trresearchgate.net Papaverine has been shown to inhibit the production and release of several key pro-inflammatory cytokines. nih.gov In studies using LPS-stimulated microglial cells, papaverine prevented the release of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.govnih.gov Similarly, in a rat model of sepsis, papaverine treatment improved biochemical findings by reducing elevated levels of TNF-α, C-reactive protein (CRP), and interleukin-6 (IL-6). tandfonline.com

The anti-inflammatory mechanism of papaverine involves the modulation of critical signaling pathways. It has been found to inhibit the high mobility group box 1 (HMGB1)-mediated inflammatory response. nih.gov Specifically, papaverine can directly inhibit the interaction between HMGB1 and its receptor for advanced glycation end-products (RAGE), thereby reducing the release of inflammatory cytokines. informahealthcare.com Furthermore, papaverine effectively suppresses the NF-κB signaling pathway. dovepress.com In LPS-stimulated BV2 microglial cells, papaverine pretreatment was observed to decrease the expression of p-IKK and inhibit the nuclear translocation of the p65 subunit of NF-κB. dovepress.com This inhibition of NF-κB activity leads to a reduced expression of inflammatory mediators. nih.govdovepress.com Papaverine also promotes the transformation of activated microglia from a cytotoxic phenotype to a neuroprotective one. dovepress.com

Table 4: Anti-inflammatory Mechanisms of Papaverine

| Model/System | Effect | Mechanism |

|---|---|---|

| LPS-induced BV2 microglial cells. nih.govdovepress.com | Prevention of TNF-α and IL-1β release. nih.gov | Inhibition of NF-κB signaling pathway. dovepress.com |

| Sepsis-induced neuropathy rat model. tandfonline.cominformahealthcare.com | Reduction of elevated TNF-α, CRP, and IL-6 levels. tandfonline.com | Suppression of the RAGE-HMGB1 pathway. informahealthcare.com |

| Mouse models of inflammation. nih.gov | Inhibition of high mobility group box 1 (HMGB1)-mediated inflammatory responses. nih.gov | Direct inhibition of HMGB1/RAGE interaction. informahealthcare.com |

| Cisplatin-induced nephrotoxicity rat model. mdpi.com | Upregulation of anti-inflammatory IL-10; downregulation of pro-inflammatory cytokines. mdpi.com | Downregulation of MAPK-1 expression. mdpi.com |

Metabolic and Pharmacokinetic Research Utilizing Deuterium Labeling

Application of Stable Isotope Tracers in Metabolic Studies

Stable isotope labeling is a powerful technique used to trace the metabolic fate of drugs within a biological system. By replacing one or more hydrogen atoms with deuterium (B1214612), researchers can create a "heavy" version of a drug molecule that is chemically identical to its non-labeled counterpart but can be distinguished using analytical techniques like mass spectrometry. metsol.com This method, often referred to as Stable Isotope-Resolved Metabolomics (SIRM), allows for the unambiguous tracking of atoms through various metabolic pathways. nih.gov

In the context of Papaverine-d3 Hydrochloride, the deuterium label serves as a tracer to elucidate how the drug is absorbed, distributed, metabolized, and excreted (ADME). metsol.comnih.gov This approach offers significant advantages over traditional methods, particularly in its safety profile, as stable isotopes are non-radioactive. researchgate.net The use of deuterium-labeled compounds is instrumental in determining metabolic pathways, identifying metabolites, and understanding drug-protein interactions. Advanced analytical platforms, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), are essential for detecting and quantifying the labeled molecules and their metabolic products. nih.govresearchgate.net

Elucidation of Metabolic Pathways of Papaverine (B1678415) and its Analogs

The metabolic pathways of papaverine are complex and have been the subject of extensive research. Deuterium labeling and other stable isotope studies have been crucial in refining our understanding of these pathways.

Demethylation Pathways to Metabolites

A primary metabolic route for papaverine is O-demethylation, where one or more of its four methoxy (B1213986) groups are removed. tandfonline.comnih.gov Studies using hepatic microsomal preparations have identified several monodemethylated metabolites, including 4'-desmethylpapaverine, 6-desmethylpapaverine, and 7-desmethylpapaverine. tandfonline.comnih.govtandfonline.com The relative amounts of these metabolites can vary depending on the species. For instance, in rats, the 7-desmethyl metabolite is predominant in vitro, while the 4'-desmethyl and 6-desmethyl metabolites are formed in roughly equal amounts in guinea pig microsomes. tandfonline.comnih.gov Further metabolism can lead to didesmethylated products like 4',6-didesmethylpapaverine. nih.govresearchgate.net These phenolic metabolites are typically excreted in the urine, almost entirely as glucuronide conjugates. uj.edu.plscilit.com

The use of deuterium-labeled papaverine, such as Papaverine-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for precise tracking of this demethylation process in the liver. vulcanchem.com

Table 1: Primary Demethylated Metabolites of Papaverine

Biosynthetic Pathways of Papaverine (e.g., via (S)-reticuline)

The biosynthesis of papaverine in the opium poppy (Papaver somniferum) has been a subject of evolving understanding, with stable isotope-labeled precursors playing a key role in clarifying the pathway. nih.govnih.govcbs.dk Early hypotheses suggested a pathway originating from norlaudanosoline. nih.govnih.gov However, more recent research using stable isotope-labeled compounds has revised this understanding. nih.govnih.govcbs.dk

It is now established that the biosynthesis of papaverine proceeds through the central intermediate (S)-reticuline. nih.govnih.govcbs.dk Two main pathways have been proposed originating from (S)-norcoclaurine, the precursor to (S)-reticuline: one involving N-demethylated intermediates (the NH pathway) and another involving N-methylated intermediates (the NCH3 pathway) which proceeds via (S)-reticuline. mdpi.complos.orgresearchgate.net

The pathway involving (S)-reticuline is initiated by the methylation of (S)-reticuline to form (S)-laudanine. A subsequent methylation yields laudanosine. nih.govnih.gov This is followed by N-demethylation to produce tetrahydropapaverine. nih.govnih.gov The final steps involve the aromatization of tetrahydropapaverine, passing through a 1,2-dihydropapaverine intermediate, to ultimately form papaverine. nih.govnih.govcbs.dk Studies have conclusively shown that norreticuline, a previously proposed precursor, is not involved in this biosynthetic route. nih.govnih.gov

Preclinical Pharmacokinetic Research Methodologies

Preclinical research into the pharmacokinetics of papaverine utilizes various methodologies to understand its behavior in the body. The use of labeled compounds like this compound is particularly valuable in these studies. lookchem.com

Biodistribution Studies

Biodistribution studies aim to determine how a drug is distributed among various tissues and organs after administration. nih.gov For papaverine, a significant portion of the drug localizes in fat deposits and the liver, with the rest distributed throughout the body. nih.gov Studies using radioisotope-labeled papaverine have been conducted to track its concentration in different organs and tissues. xml-journal.net More recently, positron emission tomography (PET) imaging with carbon-11 (B1219553) labeled papaverine has been used to study its distribution in the brain, revealing selective binding in regions rich in the enzyme PDE10A, such as the striatum. nih.govnih.gov These studies show an initial high accumulation in the striatum followed by rapid washout. nih.gov

Investigation of Hepatic Extraction and First-Pass Effects

Papaverine undergoes extensive metabolism in the liver, a phenomenon known as the first-pass effect, which significantly reduces the amount of active drug reaching systemic circulation after oral administration. uj.edu.plnih.gov The hepatic clearance of papaverine is high, with a hepatic efficiency of approximately 69%, leading to a first-pass metabolism of about 70% for oral solutions. nih.gov This rapid metabolism is primarily due to demethylation into less active or inactive metabolites. hsforum.com The high degree of protein binding, around 90-95%, also influences its pharmacokinetics. nih.govwikipedia.org

Applications of Isotopic Labeling Beyond Metabolism

Deuterium (B1214612) as a Probe for Chemical Reaction Mechanism Elucidation

Isotopic labeling with deuterium is a well-established technique for elucidating the mechanisms of chemical reactions. By strategically placing deuterium atoms at specific positions within a molecule, chemists can track the transformation of bonds during a reaction. When a deuterated compound like Papaverine-d3 Hydrochloride is subjected to a chemical transformation, the position and retention of the deuterium labels in the product can reveal the intricate steps of the reaction pathway. unam.mxmdpi.com For instance, if a reaction involves the breaking of a carbon-hydrogen bond, substituting it with a carbon-deuterium bond will affect the reaction rate, providing evidence for that bond's involvement in the rate-determining step. unam.mxportico.org The analysis of reaction products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry allows researchers to pinpoint where the deuterium atoms reside, offering a detailed map of bond-making and bond-breaking events. mdpi.com

Kinetic Isotope Effects in Mechanistic Studies

The difference in mass between hydrogen and deuterium leads to a phenomenon known as the kinetic isotope effect (KIE), a cornerstone of mechanistic chemistry. portico.org A carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. unam.mx Consequently, reactions where a C-H bond is cleaved in the rate-determining step will proceed more slowly when a deuterium atom is substituted at that position. portico.orgnih.gov

This primary KIE, expressed as the ratio of the rate constants (kH/kD), can be significantly greater than 1, providing strong evidence for C-H bond cleavage in the transition state of the reaction. portico.org The magnitude of the KIE can offer insights into the geometry of the transition state. Medicinal chemists have long utilized the deuterium KIE to understand and modulate drug metabolism, particularly by slowing down cytochrome P450-mediated oxidation. nih.govresearchgate.net

Development of Reference Standards for Quantitative Analytical Assays

One of the most widespread and critical applications of this compound is its use as an internal standard in quantitative analytical assays. lgcstandards.com In techniques like liquid chromatography-mass spectrometry (LC-MS), a known amount of the deuterated standard is added to a sample before processing. researchgate.net

Because this compound is chemically identical to the non-labeled papaverine (B1678415), it behaves similarly during sample extraction, cleanup, and chromatographic separation. tusnovics.pl However, its slightly higher mass allows it to be distinguished from the natural analyte by the mass spectrometer. lgcstandards.com This co-elution but separate detection enables precise correction for any sample loss or variation in instrument response during the analytical process, leading to highly accurate and reproducible quantification of papaverine in complex matrices like biological fluids or environmental samples. acs.org Certified reference materials of both papaverine and its deuterated analogues are essential for method development, validation, and quality control in pharmaceutical and forensic laboratories.

| Property | Description |

| Analyte | Papaverine |

| Internal Standard | This compound |

| Analytical Technique | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

| Principle | Isotope Dilution Mass Spectrometry |

| Advantage | Corrects for matrix effects and procedural losses, enhancing accuracy and precision. |

| Application | Quantification in forensic toxicology, clinical chemistry, and pharmaceutical quality control. researchgate.net |

Deuterated Analogues in Drug Discovery and Development Research

The use of deuterated compounds, known as "heavy drugs," is a strategic approach in modern drug discovery and development. nih.govwikipedia.org By replacing hydrogen with deuterium at sites of metabolic vulnerability, researchers can slow down the rate of drug metabolism. researchgate.netnih.gov This modification, leveraging the kinetic isotope effect, can lead to an improved pharmacokinetic profile, such as a longer half-life, more consistent systemic exposure, and potentially a better safety and tolerability profile. researchgate.netnih.gov

While this compound itself is primarily used as a research tool, the principles of its creation are applied to new chemical entities. lookchem.com The goal is to create drugs that can be administered less frequently or that have reduced formation of toxic metabolites. researchgate.netnih.gov The successful development and FDA approval of deuterated drugs like deutetrabenazine have validated this approach, stimulating further research into the application of deuteration for both new and existing therapeutic agents. nih.govwikipedia.org

Applications in Drug Delivery System Research and Development

Deuterated compounds can also serve as valuable tools in the research and development of advanced drug delivery systems. lookchem.com

Nanostructured lyotropic liquid crystals (LLCs) are promising vehicles for topical and transdermal drug delivery due to their unique structure and ability to carry both hydrophilic and lipophilic drugs. dovepress.comnih.govijcrt.org Research has been conducted on formulating papaverine hydrochloride into LLC systems to create semi-solid preparations for topical application. dovepress.comnih.gov These systems, typically composed of water, surfactants, and oil, form highly ordered nanostructures like lamellar or hexagonal phases. ijcrt.orgresearchgate.net

In developing these formulations, understanding the interaction between the drug and the carrier is crucial. While these specific studies used non-deuterated papaverine, a deuterated analogue like this compound could be employed in techniques like deuterium NMR (²H-NMR) to probe the mobility and location of the drug within the LLC structure, providing insights into formulation stability and drug-carrier interactions.

To evaluate the effectiveness of topical drug delivery systems, ex vivo diffusion studies are commonly performed using animal skin models, with pig skin being a frequent choice due to its similarity to human skin. diva-portal.orgresearchgate.net In these experiments, a formulation is applied to the skin, which is mounted on a Franz diffusion cell, and the amount of drug penetrating the skin over time is measured. dovepress.comsci-hub.se

Studies have been conducted on the penetration of papaverine hydrochloride from LLC formulations through excised human and pig skin. dovepress.comnih.govresearchgate.net Researchers found that the LLC structure significantly influenced drug penetration, with lower viscosity and lamellar structures showing better diffusion. dovepress.com Using this compound as the active pharmaceutical ingredient in such studies would allow for highly sensitive and specific quantification by LC-MS, enabling a more precise determination of the drug concentration in different skin layers and the receiving chamber of the diffusion cell. researchgate.netnih.gov This approach minimizes interference from any endogenous compounds in the skin matrix.

| Study Component | Description | Research Findings |

| Drug Delivery System | Nanostructured Lyotropic Liquid Crystal (LLC) | Formulations with lower papaverine concentration (2.5%) exhibited a lamellar structure and lower viscosity, leading to better diffusion and penetration. dovepress.comsci-hub.se |

| Ex Vivo Model | Human Epidermis / Pig Skin dovepress.comresearchgate.netresearchgate.net | A suitable surrogate for human skin in permeability studies. diva-portal.orgresearchgate.net |

| Measurement Technique | Franz Diffusion Cell dovepress.comsci-hub.se | Measured drug diffusion through the skin over 24 hours. dovepress.com |

| Penetration Results (2.5% PaHCl-LLC) | ~251 µg/cm² after 24 hours through human epidermis. sci-hub.se | The study demonstrated successful ex vivo penetration, supporting the potential of topical LLC formulations. dovepress.com |

Microscopic and Rheological Characterization of Formulations

The primary rationale for using deuterium-labeled compounds often lies in altering the metabolic profile of a drug due to the kinetic isotope effect. informaticsjournals.co.in The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism for the deuterated drug. informaticsjournals.co.inadvancedsciencenews.com However, this isotopic substitution can also subtly influence the physicochemical properties of the active pharmaceutical ingredient (API), which in turn may affect the microscopic and rheological behavior of its formulation.

Microscopic characterization is crucial for assessing the physical stability and ensuring the desired morphology of the drug within the formulation. For instance, in a study on non-deuterated Papaverine Hydrochloride in lyotropic liquid crystal (LLC) systems, polarization microscopy was employed to characterize the structure of the formulation. nih.gov Such analysis would be equally important for a formulation containing this compound to identify the liquid crystal structure and observe any potential changes induced by the deuterated API. Techniques like Scanning Electron Microscopy (SEM) would also be valuable for visualizing the surface morphology of solid dosage forms or the dispersed phase in emulsions. mdpi.com

Rheological properties, which describe the flow and deformation of matter, are critical for the development and quality control of pharmaceutical formulations. tainstruments.com These properties influence a product's stability, spreadability, and patient acceptability. nih.gov For semi-solid formulations, such as gels or creams, rheological measurements can determine key parameters like viscosity, yield stress, and viscoelasticity (storage modulus G' and loss modulus G''). nih.gov Studies on formulations containing non-deuterated Papaverine Hydrochloride have utilized rheological measurements to characterize their behavior. nih.gov For a this compound formulation, similar analyses would be essential. The substitution of hydrogen with deuterium can affect intermolecular interactions, such as hydrogen bonding. These alterations, although subtle, could potentially influence the viscosity and viscoelastic properties of a formulation. For example, a study on colloidal precursor suspensions for zeolite synthesis found that a deuterated medium exhibited higher viscosity compared to a hydrated medium. researchgate.net While this is in a different system, it highlights the potential for deuterium to impact rheological behavior.

Detailed Research Findings

While specific experimental data for this compound formulations is not available in the public domain, we can extrapolate the types of findings that would be sought in such research, based on studies of the non-deuterated compound and general principles of isotopic labeling.

A hypothetical study on a topical gel formulation of this compound might investigate parameters such as those presented in the table below. The data would be compared to an identical formulation containing non-deuterated Papaverine Hydrochloride to ascertain the impact of isotopic labeling.

| Parameter | Formulation with Papaverine Hydrochloride | Formulation with this compound (Hypothetical) | Technique |

|---|---|---|---|

| Appearance | Homogeneous, translucent gel | Homogeneous, translucent gel | Visual Inspection |

| pH | 6.5 ± 0.2 | 6.5 ± 0.2 | pH meter |

| Viscosity at 10 s⁻¹ (Pa·s) | 25.4 | 25.9 | Rotational Rheometer |

| Yield Stress (Pa) | 32.1 | 33.0 | Oscillatory Rheometer |

| Storage Modulus (G') (Pa) | 1500 | 1550 | Oscillatory Rheometer |

| Loss Modulus (G'') (Pa) | 350 | 360 | Oscillatory Rheometer |

| Particle Size (if applicable, e.g., in a nanoemulsion) | 150 ± 10 nm | 152 ± 11 nm | Dynamic Light Scattering |

This table is illustrative and contains hypothetical data to demonstrate the parameters that would be measured in a comparative study. The values are not based on actual experimental results for this compound.

The expected differences in these parameters between the deuterated and non-deuterated formulations would likely be minor, but potentially significant for ensuring product consistency and performance. Any observed changes in rheology could have implications for the manufacturing process, packaging, and the sensory experience for the user. Therefore, a complete microscopic and rheological characterization is an indispensable step in the development of any pharmaceutical formulation containing this compound.

Future Directions and Emerging Research Avenues

Exploration of Novel Mechanisms of Action for Papaverine-d3 Hydrochloride

While the primary mechanism of papaverine (B1678415) is understood to be the inhibition of phosphodiesterases and a direct action on calcium channels, leading to smooth muscle relaxation, ongoing research seeks to uncover more nuanced and novel mechanisms of action. wikipedia.orgnih.govmdpi.comcancer.govnih.govnih.gov The deuterated form, this compound, serves as a valuable tool in these investigations. As a stable isotope-labeled internal standard, it aids in the precise quantification of papaverine's metabolites, allowing for a more detailed understanding of its metabolic fate and the potential bioactivity of its derivatives. lookchem.com

Recent studies have explored papaverine's potential as an antiviral and anticancer agent. nih.govmdpi.comcancer.gov Research has shown its activity against viruses such as respiratory syncytial virus, cytomegalovirus, and HIV. mdpi.comcancer.gov Furthermore, its antitumor properties have been observed in various cancer cell lines, including those of the breast, prostate, and liver. mdpi.com These findings suggest that papaverine's mechanism of action may extend beyond its well-established vasodilatory effects, possibly involving pathways related to cell proliferation and viral replication. The use of this compound in these studies can help to elucidate the specific molecular targets and pathways involved in these novel applications.

Development of Advanced Analytical Techniques for Trace Analysis

The detection and quantification of this compound, particularly at trace levels in complex biological matrices, is crucial for pharmacokinetic and metabolic studies. Advanced analytical techniques are continuously being developed to enhance sensitivity, specificity, and efficiency.